molecular formula C10H13BrClNO B567768 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine CAS No. 1245563-12-5

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine

Cat. No.: B567768
CAS No.: 1245563-12-5
M. Wt: 278.574
InChI Key: BKRNSKYGOCWZIK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine is an organic compound with the molecular formula C10H13BrClNO It is a derivative of phenoxyethanamine, characterized by the presence of bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 5-bromo-2-chlorophenol with N,N-dimethylethanolamine. The process can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethanamines, while oxidation and reduction reactions can produce quinones or dehalogenated derivatives, respectively.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide
  • 2-(5-Bromo-2-chlorophenoxy)benzenemethanol
  • 2-(5-Bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNSKYGOCWZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682146
Record name 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-12-5
Record name 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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